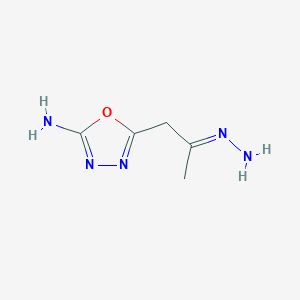
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydrazone group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method involves the reaction of 2-(2-bromoacetyl)hydrazinecarbothioamide with hydrazine hydrate under reflux conditions. The reaction mixture is then treated with an appropriate oxidizing agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other heterocyclic compounds.
Applications De Recherche Scientifique
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one
Uniqueness
5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the hydrazone group and the oxadiazole ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its value in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H9N5O |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
5-[(2E)-2-hydrazinylidenepropyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C5H9N5O/c1-3(8-7)2-4-9-10-5(6)11-4/h2,7H2,1H3,(H2,6,10)/b8-3+ |
Clé InChI |
CGDNPKBTKZTJLE-FPYGCLRLSA-N |
SMILES isomérique |
C/C(=N\N)/CC1=NN=C(O1)N |
SMILES canonique |
CC(=NN)CC1=NN=C(O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

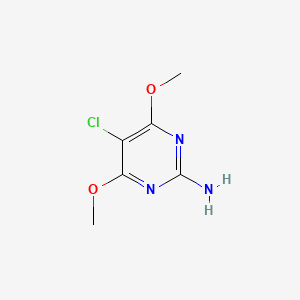
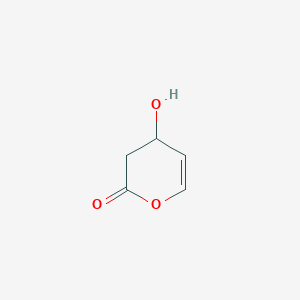
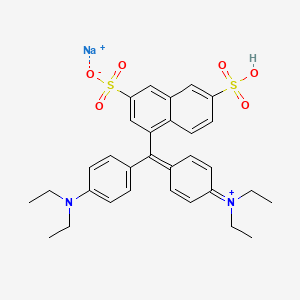
![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
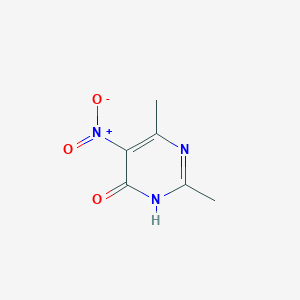
![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
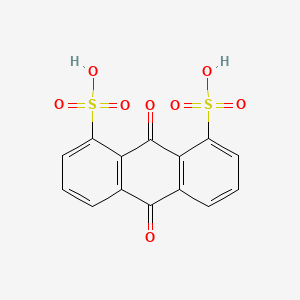
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
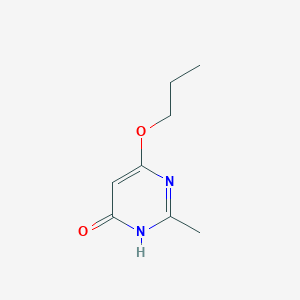
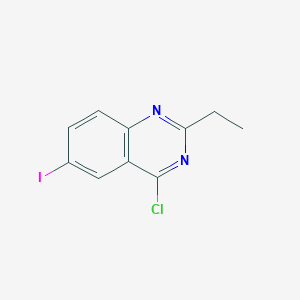
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
